Cas no 142750-32-1 (Buddlenoid A)

Buddlenoid A structure
Nom du produit:Buddlenoid A
Buddlenoid A Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-b-D-glucopyranosyl]oxy]-
- 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-b-D-glucopyran
- 2-Propenoicacid, 3-(4-hydroxyphenyl)-, 6'-ester with 7-(b-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one,(E)-
- 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]- (9CI)
- 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]-, (E)-
- Biondnoid A
- Buddlenoi
- buddlenoid A
- FS-8160
- CHEMBL449937
- AKOS040761435
- CHEBI:191758
- DTXSID901317908
- 142750-32-1
- [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- 4H-1-Benzopyran-4-one, 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-
- (6-{[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
- ((2R,3S,4S,5R,6S)-6-(3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- (6-((3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
- Buddlenoid A
-
- Piscine à noyau: 1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(34)40-13-21-24(35)26(37)28(39)30(43-21)41-18-11-19(33)23-20(12-18)42-29(27(38)25(23)36)15-4-8-17(32)9-5-15/h1-12,21,24,26,28,30-33,35,37-39H,13H2/b10-3+/t21-,24-,26+,28-,30-/m1/s1
- La clé Inchi: GVLNXQDHAFPPFW-HESOAOHTSA-N
- Sourire: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(/C=C/C1C=CC(=CC=1)O)=O)O)O)O)OC1=CC(=C2C(C(=C(C3C=CC(=CC=3)O)OC2=C1)O)=O)O
Propriétés calculées
- Qualité précise: 594.13734088g/mol
- Masse isotopique unique: 594.13734088g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 43
- Nombre de liaisons rotatives: 8
- Complexité: 1040
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 213
- Le xlogp3: 2.5
Propriétés expérimentales
- Couleur / forme: Powder
Buddlenoid A PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3545-5 mg |
Buddlenoid A |
142750-32-1 | 5mg |
¥3864.00 | 2022-04-26 | ||
ChemFaces | CFN95025-5mg |
Buddlenoid A |
142750-32-1 | >=98% | 5mg |
$368 | 2021-07-22 | |
TargetMol Chemicals | TN3545-1 mL * 10 mM (in DMSO) |
Buddlenoid A |
142750-32-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5080 | 2023-09-15 | |
TargetMol Chemicals | TN3545-5 mg |
Buddlenoid A |
142750-32-1 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
ChemFaces | CFN95025-5mg |
Buddlenoid A |
142750-32-1 | >=98% | 5mg |
$368 | 2023-09-19 | |
TargetMol Chemicals | TN3545-5mg |
Buddlenoid A |
142750-32-1 | 5mg |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN3545-1 ml * 10 mm |
Buddlenoid A |
142750-32-1 | 1 ml * 10 mm |
¥ 5080 | 2024-07-20 |
Buddlenoid A Littérature connexe
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
142750-32-1 (Buddlenoid A) Produits connexes
- 1394801-55-8(6-Chloro-3-methyl-2-(2-phenylethenesulfonamido)benzoic acid)
- 2228627-84-5(1-(4-chloro-1-ethyl-1H-imidazol-5-yl)-N-methylcyclopropan-1-amine)
- 2137984-01-9(3-Chloro-5-[2-(piperidin-1-yl)ethoxy]pyridine)
- 922950-64-9(4-methyl-3-nitro-N-3-(2-oxopyrrolidin-1-yl)phenylbenzamide)
- 1362295-77-9(2-Fluoro-6-methoxy-4-methylbenzaldehyde)
- 2228419-16-5(2-methoxy-3-5-(methoxycarbonyl)pyridin-2-ylpropanoic acid)
- 1261582-82-4(Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate)
- 2172629-65-9(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-methylbenzoic acid)
- 1342204-94-7(6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one)
- 2227800-60-2((1S)-2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:142750-32-1)BuddlenoidA

Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête